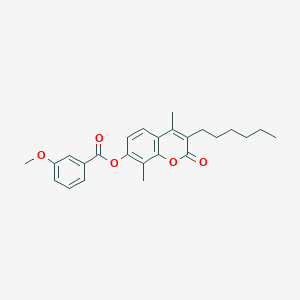![molecular formula C21H26N4O3 B11136499 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11136499.png)
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a complex organic compound known for its unique spirocyclic structure This compound features a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. For instance, the annulation of cyclopentane or four-membered rings can be employed . These reactions often utilize readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phosphine-catalyzed annulation reactions has been reported to achieve high regio- and diastereoselectivity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Another spirocyclic compound with a similar core structure but different functional groups.
2-azaspiro[4.4]nonene-1,3-dione: A derivative with a similar spirocyclic core, synthesized through phosphine-catalyzed annulation reactions.
Uniqueness
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide stands out due to its combination of a spirocyclic core with a benzimidazole and acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C21H26N4O3/c1-14(2)25-16-8-4-3-7-15(16)23-17(25)12-22-18(26)13-24-19(27)11-21(20(24)28)9-5-6-10-21/h3-4,7-8,14H,5-6,9-13H2,1-2H3,(H,22,26) |
InChI Key |
KCTSQMDMFPZELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11136417.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone](/img/structure/B11136433.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136447.png)
![Di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11136455.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11136462.png)
![N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11136464.png)
![N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11136471.png)
![Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11136472.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11136486.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11136495.png)
![5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11136502.png)
![7-Chloro-1-(4-chlorophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136503.png)
![(2Z)-6-benzyl-2-(4-bromobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11136508.png)
